molecular formula C21H18O B14204707 3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one CAS No. 827319-21-1

3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one

Cat. No.: B14204707
CAS No.: 827319-21-1
M. Wt: 286.4 g/mol
InChI Key: RZPKGWATSDPOAM-UHFFFAOYSA-N
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Description

3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of alkynes This compound is characterized by the presence of ethynyl and tetramethylphenyl groups attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzaldehyde and 2,3,5,6-tetramethylbenzyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step involves a coupling reaction between the ethynyl group of 4-ethynylbenzaldehyde and the bromide group of 2,3,5,6-tetramethylbenzyl bromide, facilitated by a palladium catalyst.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one: Lacks the tetramethyl substitution on the phenyl ring.

    3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-ol: Contains a hydroxyl group instead of a ketone group.

Uniqueness

3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one is unique due to the presence of both ethynyl and tetramethylphenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

827319-21-1

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

3-(4-ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one

InChI

InChI=1S/C21H18O/c1-6-18-7-9-19(10-8-18)11-12-20(22)21-16(4)14(2)13-15(3)17(21)5/h1,7-10,13H,2-5H3

InChI Key

RZPKGWATSDPOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C#CC2=CC=C(C=C2)C#C)C)C

Origin of Product

United States

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